molecular formula C12H19N6O12P3 B166218 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine CAS No. 130699-78-4

9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine

Cat. No. B166218
M. Wt: 532.23 g/mol
InChI Key: KZPYIXYWYDDYGF-XLPZGREQSA-N
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Description

9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine, commonly known as EDAP, is a synthetic nucleotide analog. It is an ethano-bridged nucleoside analogue that has been studied for its potential use in antiviral and anticancer therapies. EDAP is structurally similar to natural nucleosides, but its unique structure allows it to interact with enzymes and proteins in a different way, leading to potentially novel therapeutic effects.

Scientific Research Applications

Chemical-Enzymatic Synthesis in DNA Studies

A novel method combining chemical and enzymatic reactions utilizes this compound to prepare covalently cross-linked DNA duplexes. This process is significant for linking complementary bases in DNA containing all four natural bases. The modified nucleotide is incorporated into DNA duplexes by various DNA polymerases and then cross-linked to the complementary base, forming a covalently joined ethano linkage. This method allows DNA duplexes to be recognized as substrates by different DNA polymerases (Cowart & Benkovic, 1991).

Synthesis of Potential Antiviral Agents

Research has explored the synthesis of derivatives of this compound as potential antiviral agents. One study focused on the preparation of specific diaminopurine derivatives, highlighting their potential in antiviral drug development. The key step involved a Pd(0)-catalyzed Stille coupling, which was crucial for obtaining fast reactions and high yields (Ozola et al., 1995).

Enzymatic Synthesis for Anti-HIV Applications

A chemo-enzymatic approach was used to synthesize derivatives of this compound for studying their biological properties, particularly against HIV. This process involved enzymatic transglycosylation using specific donors of sugar moieties and transformation into different nucleosides, which were then evaluated for their anti-HIV activity (Barai et al., 2003).

Novel Nucleoside Synthesis

Various methods have been developed for synthesizing sugar-modified diaminopurine and guanine nucleosides, highlighting the versatility of this compound in nucleoside synthesis. These methods often involve complex chemical reactions, offering new pathways for developing nucleoside analogs (Robins et al., 1997).

properties

IUPAC Name

[[(2R,3S,5R)-5-[2-amino-6-(aziridin-1-yl)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N6O12P3/c13-12-15-10(17-1-2-17)9-11(16-12)18(5-14-9)8-3-6(19)7(28-8)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h5-8,19H,1-4H2,(H,23,24)(H,25,26)(H2,13,15,16)(H2,20,21,22)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYIXYWYDDYGF-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=NC(=NC3=C2N=CN3C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN1C2=NC(=NC3=C2N=CN3[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156686
Record name 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine

CAS RN

130699-78-4
Record name 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
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9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Reactant of Route 3
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Reactant of Route 4
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Reactant of Route 5
Reactant of Route 5
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Reactant of Route 6
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine

Citations

For This Compound
1
Citations
SJ Benkovic - Biochemistry, 1997 - American Chemical Society
Number of citations: 0

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